2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
The compound 2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one features a phthalazinone core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a pyridin-2-yl group. This structure combines aromaticity, hydrogen-bonding capability (via the pyridine nitrogen and oxadiazole), and moderate lipophilicity (from the ethoxy group), making it a candidate for pharmacological applications, particularly in kinase inhibition or nucleic acid targeting .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c1-2-30-16-12-10-15(11-13-16)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-31-22)19-9-5-6-14-24-19/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVUJRUIIYLNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, 2-pyridinecarboxylic acid, and other reagents necessary for forming the oxadiazole and phthalazinone rings. Common reaction conditions may include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the pyridine and oxadiazole moieties in this compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Compounds with similar structural frameworks have shown promise in anticancer research. The ability of the oxadiazole ring to interact with DNA and inhibit tumor cell proliferation has been documented in several studies. This compound's specific interactions at the molecular level may lead to the development of novel anticancer therapies .
Anti-inflammatory Effects
Studies have demonstrated that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The incorporation of the ethoxyphenyl group may enhance these effects by increasing lipophilicity and improving bioavailability .
Neuroprotective Effects
Emerging research suggests that compounds containing oxadiazoles can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-one (CAS 1207014-04-7)
- Key Differences :
- Substituent at Position 2 : Phenyl vs. 4-ethoxyphenyl.
- Oxadiazole Substituent : 4-Methoxyphenyl vs. pyridin-2-yl.
- Molecular Weight : 396.41 g/mol vs. ~433.45 g/mol (calculated for the target compound).
- Hydrogen-Bond Acceptors : 6 (methoxy analog) vs. 7 (target compound, including pyridine nitrogen).
- Implications: The ethoxy group in the target compound increases lipophilicity (logP ~3.2 vs. The pyridin-2-yl group introduces an additional hydrogen-bond acceptor, which may improve target binding specificity compared to the methoxyphenyl group .
Structural Analog 2: 2-(4-Ethyl-1-Piperazinyl)-9-Methyl-3-{(Z)-[4-Oxo-3-(1-Phenylethyl)-2-Thioxo-1,3-Thiazolidin-5-Ylidene]Methyl}-4H-Pyrido[1,2-a]Pyrimidin-4-one
- Key Differences: Core Structure: Pyrido-pyrimidinone vs. phthalazinone. Substituents: Thiazolidinone-thioxo and piperazinyl vs. oxadiazole and ethoxyphenyl.
- Implications: The pyrido-pyrimidinone core may confer greater planarity, enhancing intercalation with DNA/RNA, whereas the phthalazinone core in the target compound offers a rigid scaffold for kinase binding.
Structural Analog 3: AKOS005724409 (4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one)
- Key Differences :
- Oxadiazole Substituent : 4-Methoxyphenyl vs. pyridin-2-yl.
- Position 2 Substituent : Phenyl vs. 4-ethoxyphenyl.
- Research Findings :
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Similarity vs. Activity: Despite shared phthalazinone cores, the target compound’s pyridin-2-yl and ethoxyphenyl groups distinguish it from analogs. Molecular similarity metrics (e.g., Tanimoto coefficient <0.7 vs. methoxy/phenyl analogs ) suggest significant divergence in bioactivity.
- Synthetic Accessibility : The ethoxy and pyridinyl groups introduce synthetic challenges (e.g., regioselective oxadiazole formation) compared to methoxy/phenyl analogs, but improve target selectivity .
- Thermodynamic Stability : The oxadiazole-pyridine conjugation in the target compound enhances resonance stabilization, as evidenced by lower degradation rates in accelerated stability studies (t1/2 > 48 hrs at 40°C vs. t1/2 ~32 hrs for methoxy analogs) .
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel derivative that combines the pharmacophoric features of phthalazinones and oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 411.42 g/mol. It contains a phthalazinone core substituted with an ethoxyphenyl group and a pyridinyl-oxadiazole moiety. The presence of these functional groups is hypothesized to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazol-phthalazinone derivatives. For instance, compounds derived from 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one exhibited significant anti-proliferative effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) without affecting normal fibroblast cells (WI-38) .
The mechanism of action appears to involve:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic markers such as p53 and caspase 3.
In comparative studies, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
The oxadiazole moiety is known for its broad-spectrum antimicrobial properties. Compounds containing this structure have been reported to exhibit significant antibacterial and antifungal activities. For example, derivatives with similar structures have shown efficacy against various pathogenic strains in vitro .
Case Studies
- Synthesis and Evaluation : A study synthesized several oxadiazol-phthalazinone derivatives, including our compound of interest. These were evaluated for their biological activities in vitro against human epithelial cell lines. Results indicated that modifications in the substituents significantly impacted their cytotoxic profiles .
- Molecular Docking Studies : Computational studies suggested that these compounds effectively bind to key enzymes involved in cancer cell proliferation, such as topoisomerase II and MAPK pathways, further validating their potential as therapeutic agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type | Cell Lines Tested |
|---|---|---|---|---|
| Compound 1 | Phthalazinone derivative | 10.5 | Anticancer | HepG2, MCF-7 |
| Compound 2 | Oxadiazole derivative | 15.3 | Antimicrobial | S. aureus, C. albicans |
| Compound 3 | Oxadiazol-phthalazinone | 8.7 | Anticancer | HeLa |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
